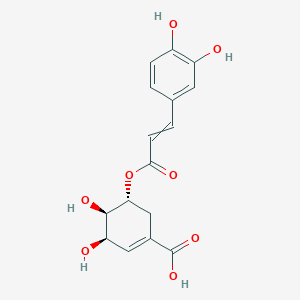
1-Cyclohexene-1-carboxylic acid,5-((3-(3,4-dihydroxyphenyl)-1-oxo-2-p ropenyl)oxy)-3,4-dihydroxy-,(3r-(3alpha,4alpha,5beta))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-O-Caffeoylshikimic acid can be synthesized through the esterification of caffeic acid with shikimic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of 5-O-Caffeoylshikimic acid often involves the extraction of caffeic acid derivatives from plant materials like coffee beans or tea leaves. The extracted compounds are then purified using techniques such as column chromatography and solvent partitioning to obtain pure 5-O-Caffeoylshikimic acid .
Chemical Reactions Analysis
Types of Reactions
5-O-Caffeoylshikimic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted caffeoylshikimic acid derivatives .
Scientific Research Applications
5-O-Caffeoylshikimic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 5-O-Caffeoylshikimic acid exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
Anti-inflammatory Activity: It downregulates nuclear factor-κB (NF-κB) signaling, reducing the production of pro-inflammatory cytokines.
Anti-tumor Activity: It inhibits xanthine oxidase (XOD) and induces apoptosis in cancer cells.
Comparison with Similar Compounds
5-O-Caffeoylshikimic acid can be compared with other similar compounds such as:
5-O-Caffeoylquinic acid (5-CQA): Both compounds exhibit antioxidant properties, but 5-CQA is more commonly found in coffee and has a different molecular structure.
Properties
Molecular Formula |
C16H16O8 |
|---|---|
Molecular Weight |
336.29 g/mol |
IUPAC Name |
(3R,4R,5R)-5-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/t12-,13-,15-/m1/s1 |
InChI Key |
QMPHZIPNNJOWQI-UMVBOHGHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















